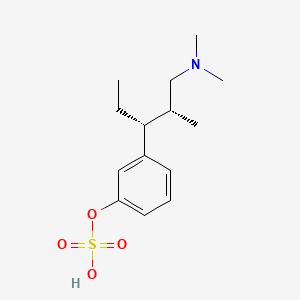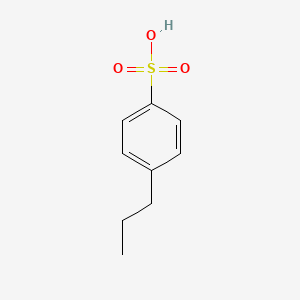
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, chlorine, and hydrazino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives, followed by acylation with 3,4-dichlorophenyl isocyanate. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoacetamide derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dichlorophenyl)ethanone: This compound shares structural similarities with 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and is used in similar applications.
3,4-Dichlorophenacyl bromide: Another related compound with similar functional groups and applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of bromine, chlorine, and hydrazino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific disciplines.
Properties
CAS No. |
477733-89-4 |
|---|---|
Molecular Formula |
C15H10BrCl2N3O2 |
Molecular Weight |
415.1 g/mol |
IUPAC Name |
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H10BrCl2N3O2/c16-11-4-2-1-3-9(11)8-19-21-15(23)14(22)20-10-5-6-12(17)13(18)7-10/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
InChI Key |
CEJWYCCGMLSSRL-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)
![1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12042981.png)


![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)

![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12043008.png)
![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)
![1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12043031.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043035.png)
